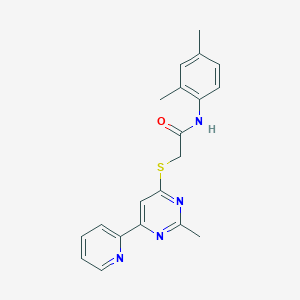

N-(2,4-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c1-13-7-8-16(14(2)10-13)24-19(25)12-26-20-11-18(22-15(3)23-20)17-6-4-5-9-21-17/h4-11H,12H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSGPRDUMZWROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, with the CAS number 1251597-82-6 and a molecular formula of C20H20N4OS, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4OS |

| Molecular Weight | 364.5 g/mol |

| CAS Number | 1251597-82-6 |

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes the formation of thioamide derivatives through nucleophilic substitution reactions involving pyrimidine and thiazole derivatives. The final product is generally characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated various compounds for their antitumor activity against a panel of over 60 human tumor cell lines. Although specific data on this compound's efficacy were not detailed in the search results, similar compounds in its class have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

The mechanism underlying the biological activity of this compound may involve the inhibition of key signaling pathways associated with tumor growth and survival. Compounds with similar structures have been reported to interact with various molecular targets, including protein kinases and transcription factors involved in cancer progression .

Case Studies

- Study on Structural Analogues : A comparative study on thiazole derivatives indicated that modifications to the aryl amide group significantly impacted their antitumor activity. The findings suggested that non-bulky substituents at specific positions could enhance potency against cancer cell lines .

- In Vitro Evaluation : In vitro assays conducted on related compounds demonstrated significant cytotoxic effects against several cancer cell lines. The compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that N-(2,4-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide exhibits significant anticancer activity. Its mechanism involves the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study:

A study published in PubMed Central indicated that derivatives of pyrimidine compounds, including this compound, showed promising results against various cancer cell lines. The compound was tested against human lung adenocarcinoma A549 cells and exhibited an IC50 value indicating effective cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study:

In a study focusing on thiazole and pyrimidine derivatives, compounds similar to this compound were shown to exhibit broad-spectrum antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the pyrimidine and thioacetamide moieties can significantly influence biological activity.

Key Findings:

- Pyridine Substitution: The presence of a pyridine ring enhances the lipophilicity and bioavailability of the compound.

- Thio Group Influence: The thio group has been associated with increased potency against certain cancer cell lines due to its role in electron donation .

Drug Development

The promising biological activities of this compound position it as a potential lead compound in drug development. Its unique structure allows for further modifications to enhance selectivity and reduce toxicity.

Combination Therapies

Research suggests that this compound could be effectively used in combination with other therapeutic agents to enhance overall efficacy against resistant strains of pathogens or aggressive cancer types.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the thioether linkage and aryl substituents. Pyridin-2-yl protons resonate at δ 8.2–8.5 ppm as doublets .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 435.15) .

- X-ray Crystallography : Resolves dihedral angles between pyrimidine and pyridinyl rings (e.g., 12–15° deviations), critical for understanding conformational stability .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Advanced Research Question

- Comparative Analysis : Compare analogs with substitutions on the pyridinyl or acetamide moieties (e.g., 4-chlorophenyl vs. 4-acetylphenyl). For example:

| Compound Feature | Biological Activity | Reference |

|---|---|---|

| Thieno[2,3-d]pyrimidine core | Anticancer (IC 5 µM) | |

| 4-Methoxyphenyl substituent | Antimicrobial (MIC 10 µg/mL) |

- Methodology : Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to identify key interactions (e.g., hydrogen bonding with pyrimidine N3) .

What strategies resolve contradictions in reported synthetic yields or biological data?

Advanced Research Question

- Yield Discrepancies : Optimize solvent choice (e.g., switch from THF to DMF improves solubility of intermediates) or use catalysts like DMAP for acylations .

- Biological Variability : Standardize assay conditions (e.g., cell line passage number, serum-free media) to reduce noise. Replicate conflicting studies with purity-controlled batches (>98% by HPLC) .

How can computational modeling predict interactions with biological targets?

Advanced Research Question

- Docking Simulations : Use PyMol or AutoDock to model binding to kinases (e.g., EGFR). The pyridinyl nitrogen forms a critical H-bond with Lys721, while the thioether enhances hydrophobic pocket occupancy .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates favorable binding .

What functional groups are most reactive, and how do they influence derivatization?

Basic Research Question

- Thioether (-S-) : Susceptible to oxidation (e.g., HO forms sulfoxide derivatives).

- Acetamide (-NHCO-) : Participates in nucleophilic acyl substitutions (e.g., coupling with Grignard reagents) .

- Pyridinyl Ring : Acts as a hydrogen-bond acceptor; bromination at the 3-position enhances electrophilicity .

What are the implications of polymorphism for crystallinity and solubility?

Advanced Research Question

- Crystal Packing : Polymorphs exhibit varying hydrogen-bond networks (e.g., N–H⋯O vs. C–H⋯π interactions), altering solubility by 2–3-fold. Use DSC and PXRD to identify stable forms .

- Bioavailability : Metastable polymorphs may enhance dissolution rates in pharmacokinetic studies .

How can degradation pathways be analyzed to improve stability?

Advanced Research Question

- Forced Degradation Studies : Expose to UV (λ = 254 nm), acidic (HCl), or oxidative (HO) conditions. LC-MS identifies major degradation products (e.g., sulfoxide or hydrolyzed acetamide) .

- Stabilization : Lyophilize in amber vials with desiccants to prevent photolysis and hydrolysis .

What in vitro assays are optimal for evaluating anticancer potential?

Advanced Research Question

- MTT/Proliferation Assays : Test against HeLa or MCF-7 cells (72-hour exposure, IC determination).

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .

How do structural analogs inform lead optimization?

Advanced Research Question

- Case Study : Replacing the 2,4-dimethylphenyl group with 4-ethoxyphenyl () improves solubility (LogP reduced by 0.5) without compromising activity.

- Data-Driven Design : Prioritize analogs with ClogP <3.5 and topological polar surface area (TPSA) >80 Ų for enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.